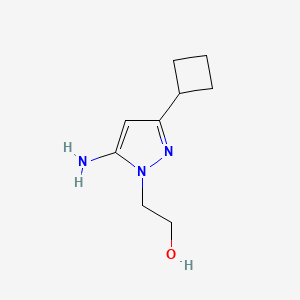
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol
Overview
Description
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol, also known as 5-ACBP, is an organic compound belonging to the class of pyrazoles. It is a colorless solid that is soluble in water and has a molecular weight of 209.29 g/mol. 5-ACBP is known for its antifungal and antiviral properties and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol has been studied for its potential therapeutic applications, particularly in the areas of antifungal and antiviral activity. It has been found to be effective against a number of fungal species, including Candida albicans and Aspergillus fumigatus. In addition, 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol has been found to be active against a number of viruses, including herpes simplex virus, adenovirus, and human immunodeficiency virus (HIV).
Mechanism Of Action
The exact mechanism of action of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of nucleic acids, such as DNA and RNA. This inhibition leads to the disruption of the replication process of the target organism.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol are not yet fully understood. However, it has been found to have antifungal and antiviral activity, and it is believed to act by inhibiting the activity of enzymes involved in the synthesis of nucleic acids. In addition, 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol has been found to be non-toxic to mammalian cells, and it has been shown to have no effect on the growth of normal human cells.
Advantages And Limitations For Lab Experiments
The main advantage of using 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol in laboratory experiments is its antifungal and antiviral activity. In addition, it has been found to be non-toxic to mammalian cells and has no effect on the growth of normal human cells. However, there are some limitations to using 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol in laboratory experiments. For example, it has a low solubility in water, which can make it difficult to work with. In addition, the exact mechanism of action of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol is not yet fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for research on 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol. These include further research into its mechanism of action, the development of more effective formulations, the exploration of its potential therapeutic applications, and the investigation of its potential toxicity. In addition, further research is needed to determine its efficacy in treating a variety of diseases and conditions. Finally, further research is needed to determine its potential interactions with other drugs and its potential side effects.
properties
IUPAC Name |
2-(5-amino-3-cyclobutylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-9-6-8(7-2-1-3-7)11-12(9)4-5-13/h6-7,13H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCDDEYMRJBHLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN(C(=C2)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



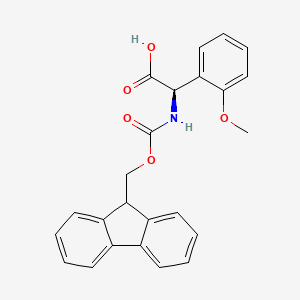
amine hydrochloride](/img/structure/B1437997.png)
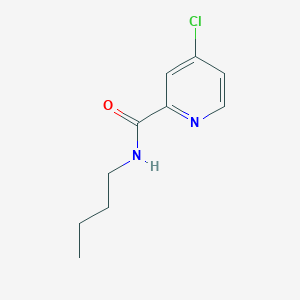

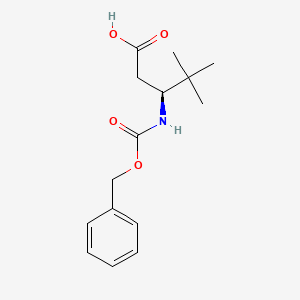
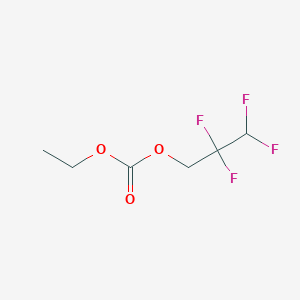
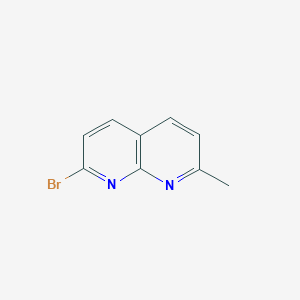

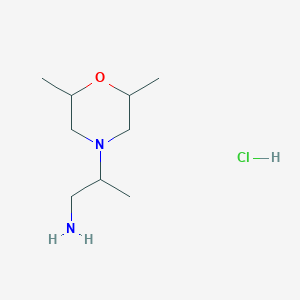
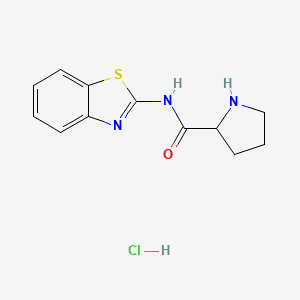
![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate](/img/structure/B1438010.png)
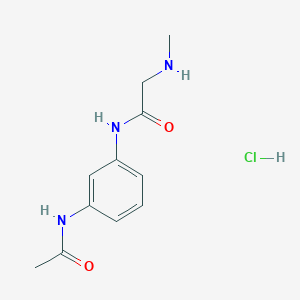
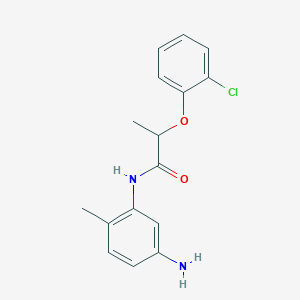
![[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine](/img/structure/B1438015.png)